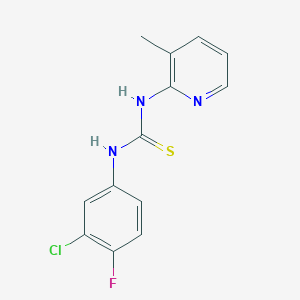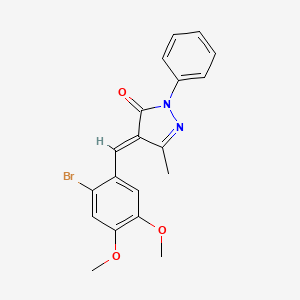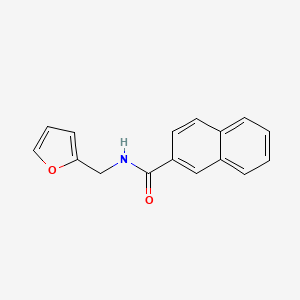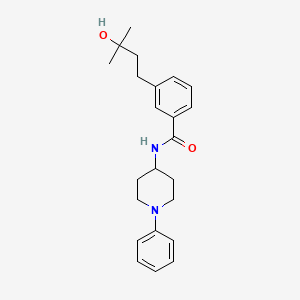![molecular formula C18H17N3S B5535512 3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOPENTANE]](/img/structure/B5535512.png)
3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1'-CYCLOPENTANE]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] is a complex heterocyclic compound that features a spiro linkage between a triazoloisoquinoline and a cyclopentane ring. The presence of the thiophene ring adds to its unique chemical properties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable isoquinoline derivative with a thiophene-containing precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spiro compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazoloisoquinoline moiety can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of reduced triazoloisoquinoline derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular processes. For example, it may induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-a]isoquinoline derivatives: These compounds share the triazoloisoquinoline core but lack the spiro linkage and thiophene ring.
Thiophene-containing spiro compounds: These compounds have a similar spiro structure but different heterocyclic components.
Uniqueness
3-(THIOPHEN-2-YL)-6H-SPIRO[[1,2,4]TRIAZOLO[3,4-A]ISOQUINOLINE-5,1’-CYCLOPENTANE] is unique due to its combination of a triazoloisoquinoline core, a thiophene ring, and a spiro linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-thiophen-2-ylspiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclopentane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3S/c1-2-7-14-13(6-1)12-18(9-3-4-10-18)21-16(14)19-20-17(21)15-8-5-11-22-15/h1-2,5-8,11H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQMAQCPBGXCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C4=NN=C(N24)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isobutyl-N-methyl-N-[2-(trifluoromethyl)benzyl]-5-isoxazolecarboxamide](/img/structure/B5535443.png)

![N-[(E)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methylideneamino]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B5535460.png)
![N-1-oxaspiro[4.4]non-3-yl-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535464.png)
![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxy-5-methyl-2-thienyl)carbonyl]piperidin-4-yl}pyridine-2-carboxamide](/img/structure/B5535482.png)

![6-AMINO-3-PHENYL-4-(PYRIDIN-3-YL)-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B5535505.png)
![Methyl [4-(pyridin-4-ylmethyl)phenyl]carbamate](/img/structure/B5535516.png)
![[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B5535518.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 4-methylbenzoate](/img/structure/B5535527.png)

![1-[2-(1-piperidinyl)ethyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5535544.png)
![5-{3-[2-(4-fluorophenyl)-1-azetidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5535545.png)
